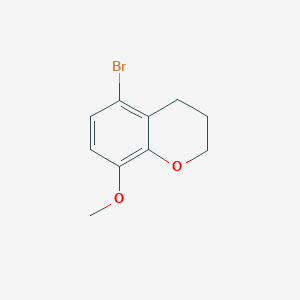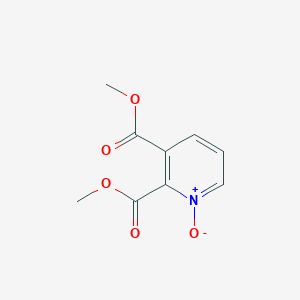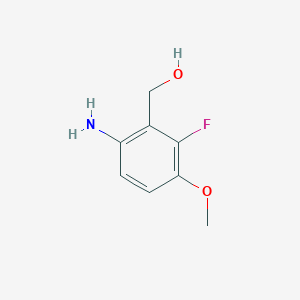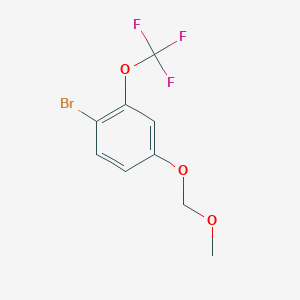
Tripropargyl Phosphate, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropargyl Phosphate (TPP) is a compound with the molecular formula C9H9O4P . It contains three carbon-carbon triple bonds . TPP has been found to form dense and protective interphases on both NMC532 cathode as well as graphitic and metallic lithium anodes .
Synthesis Analysis
The synthesis of propargylation agents, including TPP, has seen remarkable progress in the last decade . These agents are used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
TPP has a molecular weight of 212.14 g/mol . Its structure includes three carbon-carbon triple bonds . The InChI string of TPP isInChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 . Chemical Reactions Analysis
TPP has been found to form dense and protective interphases on both NMC532 cathode as well as graphitic and metallic lithium anodes . This leads to significant improvements in performances of both Lithium Ion Batteries (LIBs) and Lithium Metal Batteries (LMBs) .Physical And Chemical Properties Analysis
TPP has a molecular weight of 212.14 g/mol . It has a topological polar surface area of 44.8 Ų and a complexity of 301 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds .作用機序
Target of Action
Tripropargyl Phosphate (TPP) is primarily used in the field of battery technology . Its primary targets are the cathode and anode in Lithium Ion Batteries (LIBs) and Lithium Metal Batteries (LMBs) .
Mode of Action
TPP, containing three carbon-carbon triple bonds, forms dense and protective interphases on both the NMC532 cathode and the graphitic and metallic lithium anodes . This interaction with the electrode chemistries establishes interphases that inhibit gas generation, suppress lithium dendrite growth, and prevent transition metal ion dissolution and deposition on the anode surface .
Biochemical Pathways
It is known that tpp plays a crucial role in the formation of protective interphases in battery chemistries . These interphases are key to improving the performance of both LIBs and LMBs .
Result of Action
The molecular and cellular effects of TPP’s action result in significant improvements in the performances of both LIBs and LMBs . The formation of dense and protective interphases on both the cathode and anode leads to the inhibition of gas generation, suppression of lithium dendrite growth, and prevention of transition metal ion dissolution and deposition on the anode surface .
実験室実験の利点と制限
Tripropargyl Phosphate, 98% has a number of advantages for use in laboratory experiments. It is highly soluble in water, has a low vapor pressure, and is highly stable. Tripropargyl Phosphate, 98% is also non-toxic and has a low boiling point, making it an ideal choice for many applications. However, Tripropargyl Phosphate, 98% does have some limitations. It is not very reactive, so it may not be suitable for certain types of reactions. In addition, Tripropargyl Phosphate, 98% can be difficult to obtain in pure form, and it is expensive.
将来の方向性
The future of Tripropargyl Phosphate, 98% is bright, as it is being used in a variety of scientific research applications. One potential future direction is the use of Tripropargyl Phosphate, 98% in drug delivery systems. Tripropargyl Phosphate, 98% has been shown to be an effective inhibitor of acetylcholinesterase, and it could be used to target drugs to specific areas of the body. In addition, Tripropargyl Phosphate, 98% could be used to improve the solubility of drugs, making them more effective. Another potential future direction is the use of Tripropargyl Phosphate, 98% in the synthesis of biomaterials. Tripropargyl Phosphate, 98% could be used to create polymers that have a variety of properties, such as biodegradability, biocompatibility, and biostability. Finally, Tripropargyl Phosphate, 98% could be used to create more efficient catalysts for the synthesis of organic compounds.
合成法
Tripropargyl Phosphate, 98% is synthesized through a two-step process. The first step involves the reaction of propargyl bromide with sodium phosphate to form Tripropargyl Phosphate, 98% and sodium bromide. The second step involves the reaction of Tripropargyl Phosphate, 98% with a base, such as sodium hydroxide, to form tripropargyl phosphate monohydrate. The reaction is highly exothermic and yields a high yield of Tripropargyl Phosphate, 98%.
科学的研究の応用
Tripropargyl Phosphate, 98% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a catalyst in the synthesis of various organic compounds. Tripropargyl Phosphate, 98% is also used in the production of pharmaceuticals, as a stabilizer for proteins, and as a lubricant in certain industrial processes. In addition, Tripropargyl Phosphate, 98% is used in the production of fluorescent dyes and as a reagent in the synthesis of various organic compounds.
Safety and Hazards
特性
IUPAC Name |
tris(prop-2-ynyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h1-3H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTINJHSYHFASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOP(=O)(OCC#C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779-34-6 |
Source


|
| Record name | Tri-2-propyn-1-yl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)
![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)









![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

